molecular formula C21H26O4 B585709 (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate CAS No. 20823-31-8

(17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate

Cat. No. B585709
CAS RN: 20823-31-8
M. Wt: 342.435
InChI Key: ZPNICKIKMXJXOR-VSHGRSIOSA-N
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Description

The compound is a derivative of estratriene, which is a type of steroid. Steroids are a class of organic compounds characterized by a specific molecular structure consisting of four rings of carbon atoms .


Synthesis Analysis

The synthesis of similar compounds typically involves complex organic reactions. For instance, the synthesis of cellulose acetate, a related acetate compound, involves acetylation processes .


Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and varied. For instance, the Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using various electrophilic alkylating reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point, solubility, and spectral properties can be determined .

Scientific Research Applications

Therapeutic Applications in Prostate Cancer

Abiraterone acetate, an analog of the compound , has been extensively studied for its use in metastatic castration-resistant prostate cancer (CRPC). It functions as a selective inhibitor of cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17), enzymes crucial for androgen biosynthesis. Androgens play a vital role in the progression of prostate cancer from its primary to metastatic stages. Clinical trials have demonstrated that abiraterone acetate, particularly in combination with prednisone, significantly extends overall survival and radiographic progression-free survival in men with metastatic CRPC, showcasing its potential as a beneficial treatment option (Sheridan M. Hoy, 2013).

Role in Reproductive Health

The research on melatonin, a compound related in function to steroidal compounds through its antioxidant properties, highlights its significance in reproductive physiology. Melatonin and its metabolites have been identified as potent free radical scavengers, offering protective benefits against oxidative stress, which is a critical factor in reproductive health. Studies indicate melatonin's role in enhancing oocyte maturation and embryo development, suggesting its therapeutic potential in improving fertility outcomes. Clinical applications of melatonin have shown promising results in reducing intrafollicular oxidative damage and improving fertilization rates in infertile women, underscoring its value in reproductive medicine (H. Tamura et al., 2012; H. Tamura et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds can be diverse. For example, Abiraterone, a CYP17 inhibitor, blocks the production of androgens in the testes, adrenal glands, and prostate tumor tissue, which can slow the growth of prostate cancer cells .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergency procedures related to these compounds .

Future Directions

The future directions of research on similar compounds are vast and varied. For instance, recent research has focused on the role of lactylation in lactate metabolism and diseases . Another area of interest is the use of immunotherapy in the treatment of prostate cancer .

properties

IUPAC Name

[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-12(22)25-20-7-6-18-16-11-19(23)17-10-13(24-3)4-5-14(17)15(16)8-9-21(18,20)2/h4-5,10,15-16,18,20H,6-9,11H2,1-3H3/t15-,16-,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNICKIKMXJXOR-VSHGRSIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746949
Record name (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate

CAS RN

20823-31-8
Record name (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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